molecular formula C19H17F3N6 B4376718 13-cyclopropyl-6-(1-ethyl-5-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

13-cyclopropyl-6-(1-ethyl-5-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B4376718
M. Wt: 386.4 g/mol
InChI Key: GBIILYLRZQHCOO-UHFFFAOYSA-N
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Description

10-cyclopropyl-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 10-cyclopropyl-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under controlled conditions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the pyrazole and pyrimidine rings allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions applied.

Scientific Research Applications

10-cyclopropyl-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings can form hydrogen bonds and other interactions with these targets, influencing their activity and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications. The uniqueness of 10-cyclopropyl-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine lies in its combination of cyclopropyl, ethyl, methyl, and trifluoromethyl groups, providing a distinct set of chemical and physical properties.

Properties

IUPAC Name

13-cyclopropyl-6-(1-ethyl-5-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6/c1-3-27-10(2)13(9-24-27)14-6-7-23-18-16-12(11-4-5-11)8-15(19(20,21)22)25-17(16)26-28(14)18/h6-9,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIILYLRZQHCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NC3=C4C(=CC(=NC4=NN23)C(F)(F)F)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-cyclopropyl-6-(1-ethyl-5-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Reactant of Route 2
13-cyclopropyl-6-(1-ethyl-5-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Reactant of Route 3
Reactant of Route 3
13-cyclopropyl-6-(1-ethyl-5-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
13-cyclopropyl-6-(1-ethyl-5-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Reactant of Route 5
13-cyclopropyl-6-(1-ethyl-5-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Reactant of Route 6
Reactant of Route 6
13-cyclopropyl-6-(1-ethyl-5-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

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